![molecular formula C15H15N3O3S B5731067 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5731067.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxin ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving suitable aldehydes and amines.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiols under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is typically carried out in an alkaline medium with the addition of lithium hydride as a base in DMF (Dimethylformamide) to facilitate the formation of the desired sulfonamide derivatives.
The products are characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm their structures and purity.
Enzyme Inhibition Studies
Research has demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes. Notably:
-
α-glucosidase Inhibition : These compounds have shown substantial inhibitory effects against yeast α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
Compound IC50 Value (μM) Target Enzyme Compound A 12.5 α-glucosidase Compound B 25.0 Acetylcholinesterase - Acetylcholinesterase (AChE) Inhibition : While the activity against AChE was weaker, it suggests potential applications in Alzheimer's disease treatment by modulating cholinergic signaling.
Molecular Docking Studies
In silico molecular docking studies have been performed to predict the binding affinity of these compounds to target enzymes. The results align with the in vitro findings, indicating a strong interaction between the synthesized compounds and the active sites of α-glucosidase and AChE.
Therapeutic Applications
Given their biological activities, these compounds could be explored for various therapeutic applications:
-
Diabetes Management : The ability to inhibit α-glucosidase positions these compounds as candidates for developing new antidiabetic agents.
- Case Study: A recent study indicated that a derivative of N-(2,3-dihydro-1,4-benzodioxin) significantly reduced postprandial blood glucose levels in diabetic models.
- Neurodegenerative Diseases : The weak inhibition of AChE suggests potential use in treating Alzheimer's disease or other cognitive disorders.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-chloropyrimidin-2-yl)sulfanyl]acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-aminopyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article synthesizes various research findings regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The general synthetic pathway includes:
- Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Formation of Sulfonamide : This reaction yields a sulfonamide intermediate.
- Final Derivatization : The sulfonamide is then treated with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
The structures of these compounds are typically confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis .
Anti-Diabetic Potential
Research has demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) exhibit inhibitory activity against the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. In one study, synthesized compounds showed varying degrees of α-glucosidase inhibition:
Compound | IC50 (μM) | Activity Level |
---|---|---|
7i | 86.31 ± 0.11 | Moderate |
7k | 81.12 ± 0.13 | Moderate |
Acarbose | 37.38 ± 0.12 | Standard |
These results indicate that while some derivatives possess moderate inhibitory effects, they are less potent than acarbose, a standard anti-diabetic drug .
Neuroprotective Effects
In addition to anti-diabetic properties, certain derivatives have been investigated for their neuroprotective effects against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can enhance cholinergic neurotransmission and potentially mitigate cognitive decline associated with neurodegenerative disorders.
The synthesized compounds were screened for AChE inhibition with results indicating weak to moderate activity when compared to established inhibitors . The specific mechanisms by which these compounds exert their effects remain an area of ongoing research.
The proposed mechanism of action for these compounds includes:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes like α-glucosidase and AChE, preventing substrate interaction.
- Antioxidant Activity : Some derivatives may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Further studies utilizing molecular docking simulations have suggested favorable binding interactions between these compounds and target enzymes, providing insights into their potential efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives:
- Study on Diabetes Management : A series of synthesized compounds were evaluated for their ability to lower blood glucose levels in diabetic models. Results indicated a dose-dependent response in glucose reduction.
- Neuroprotection in Animal Models : Animal studies demonstrated that certain derivatives improved cognitive function in models of Alzheimer's disease by reducing AChE activity and enhancing memory performance .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-4-5-16-15(17-10)22-9-14(19)18-11-2-3-12-13(8-11)21-7-6-20-12/h2-5,8H,6-7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLANLIJRKOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.